molecular formula C17H20N2OS B2799403 N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)benzamide CAS No. 1286704-99-1

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)benzamide

Cat. No.: B2799403
CAS No.: 1286704-99-1
M. Wt: 300.42
InChI Key: NBOHJSOYQLUXET-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)benzamide is a synthetic small molecule of interest in medicinal chemistry and drug discovery research. The compound's structure incorporates a benzamide core, a cyclopropyl group, a methylpyrrole moiety, and a methylthio ether, features commonly found in pharmacologically active compounds . Benzamide derivatives are frequently explored for their potential to interact with various enzyme families and cellular receptors . The specific combination of a pyrrole heterocycle and a cyclopropylamine in this molecule suggests potential for investigation as a scaffold in developing receptor modulators or enzyme inhibitors . Researchers may value this compound as a building block or intermediate for constructing more complex chemical libraries, or as a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets . This product is intended for laboratory research purposes by qualified professionals. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-18-11-5-6-14(18)12-19(13-9-10-13)17(20)15-7-3-4-8-16(15)21-2/h3-8,11,13H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOHJSOYQLUXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a unique molecular structure characterized by:

  • A cyclopropyl group that enhances its binding properties.
  • A pyrrole ring which is known for its biological activity.
  • A methylthio-substituted benzamide moiety , contributing to its chemical reactivity and potential interactions with biological targets.

This compound interacts with various biological targets, including:

  • Enzymes : The compound may inhibit specific enzymes involved in disease pathways, such as those related to inflammation and cancer.
  • Receptors : It has the potential to modulate receptor activity, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that related benzamide derivatives have IC50 values ranging from 3.0 µM to 10 µM against various cancer cell lines, suggesting a promising therapeutic profile for this compound .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have demonstrated efficacy against bacterial and fungal strains, indicating that this compound may also possess these properties.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. The synthesis allows for high yields and purity, making it suitable for further biological evaluation.

In Vitro Studies

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells effectively. For example, one study reported an IC50 value of 6.26 ± 0.33 µM against the HCC827 cell line, highlighting its potential as an anticancer agent .

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesIC50 (µM)Activity Type
This compoundCyclopropyl, Pyrrole6.26Anticancer
Benzamide Derivative ABenzamide5.85Anticancer
Benzamide Derivative BMethylthio Group4.53Anticancer

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Synthesis Method Analytical Techniques Biological Relevance
Target Compound Cyclopropyl, 1-methyl-pyrrole, -SMe Likely amine-benzoyl chloride coupling NMR, X-ray (inferred) Potential HDAC inhibitor (inferred)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy-dimethylethyl, -Me Benzoyl chloride + amino alcohol X-ray, GC-MS, elemental analysis Metal-catalyzed C–H activation
MC1568 3-Fluorophenyl-oxopropenyl, pyrrole Commercial synthesis (TOCRIS) Not specified Class II HDAC inhibitor
2-(Ethylthio)phenol Ethylthio (-SEt) Thiol-alkylation reactions GC-MS (inferred) Flavor/antioxidant applications
Trichostatin-A Hydroxamic acid, dimethylaminophenyl Commercial synthesis HPLC, NMR Broad-spectrum HDAC inhibitor

Key Findings:

The cyclopropyl group introduces steric hindrance, which could affect binding to enzymatic pockets compared to bulkier substituents like the hydroxy-dimethylethyl group in ’s compound .

Synthetic Accessibility :

  • The target compound’s synthesis likely requires multi-step reactions due to its cyclopropyl and pyrrole substituents, contrasting with simpler benzamides (e.g., ’s compound) synthesized in one step .
  • Copper-catalyzed methods (e.g., CuI/DBU in DMF, as in ) might be applicable for introducing the pyrrole moiety .

Structural Characterization :

  • X-ray crystallography (via SHELX ) is critical for confirming the stereochemistry of the cyclopropyl group and pyrrole orientation, similar to ’s compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2-(methylthio)benzamide, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves a multi-step process, including amide bond formation and cyclopropane functionalization. Key steps include coupling the benzamide core with the 1-methylpyrrole and cyclopropyl groups under controlled conditions. Reaction optimization focuses on solvent choice (e.g., DMF or THF), temperature (often 60–100°C), and catalysts (e.g., EDCI/HOBt for amide coupling). Post-synthesis, purification via column chromatography and characterization by 1H^1H/13C^{13}C NMR and HPLC ensure product integrity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

  • Methodology :

  • Spectroscopy : 1H^1H/13C^{13}C NMR confirms proton and carbon environments, while IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL or ORTEP-III ) resolves 3D conformation. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.
Key Characterization Data
Molecular Formula
Key Functional Groups
Crystallographic Tools

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound’s conformation?

  • Methodology : Discrepancies often arise from solvent effects or dynamic motions unaccounted for in simulations. Validate computational models (e.g., DFT or molecular mechanics) against experimental data by:

  • Refining force field parameters using crystallographic torsion angles .
  • Performing variable-temperature crystallography to assess thermal motion .
  • Cross-verifying with spectroscopic data (e.g., NOESY for spatial proximity) .

Q. What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound in modulating biological targets?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace methylthio with sulfoxide) and test activity against targets (e.g., kinases) .
  • Biophysical Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Computational Docking : Employ AutoDock or Schrödinger Suite to predict binding modes, guided by crystallographic data .

Q. How does the methylthio group influence reactivity and biological interactions?

  • Reactivity : The methylthio group participates in nucleophilic substitution (e.g., oxidation to sulfoxide) and π-π stacking with aromatic residues in proteins. Reaction conditions (e.g., peroxide concentration) must be optimized to avoid over-oxidation .
  • Biological Interactions : Enhances lipophilicity (logP ~3.5), improving membrane permeability. Methylthio’s electron-donating effects modulate target binding, as shown in SAR studies comparing methylthio vs. methoxy analogs .

Q. How should researchers address contradictory results in biological activity assays across studies?

  • Methodology :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Orthogonal Assays : Confirm activity via fluorescence polarization (FP) if SPR results conflict .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Data Contradiction Analysis

Q. What experimental approaches validate the compound’s mechanism of action when biochemical and cellular assay data conflict?

  • Methodology :

  • Knockdown/Overexpression Studies : Use siRNA or CRISPR to confirm target dependency .
  • Metabolic Profiling : LC-MS/MS identifies metabolites that may interfere with assays .
  • Structural Biology : Co-crystallize the compound with its target to resolve binding ambiguities .

Methodological Resources

  • Crystallography : SHELX , SUPERFLIP .
  • Synthesis : Multi-step protocols from analogous benzamide derivatives .
  • SAR Tools : Schrödinger Suite , SPR .

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